

physical properties of Methyl 3-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-hydroxy-4-methylbenzoate

Cat. No.: B044020

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 3-hydroxy-4-methylbenzoate**

Authored by a Senior Application Scientist

Introduction

Methyl 3-hydroxy-4-methylbenzoate, with the CAS Number 3556-86-3, is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and as a component in fragrance formulations.^[1] A thorough understanding of its physical properties is paramount for its effective application in research and development, ensuring purity, predicting behavior in various matrices, and designing robust synthetic routes. This guide provides a comprehensive overview of the key physical and spectral properties of **Methyl 3-hydroxy-4-methylbenzoate**, supported by detailed experimental protocols for their validation.

1. Core Physicochemical Properties

The fundamental physical constants of a compound are the bedrock of its chemical identity. These properties dictate its state at ambient temperature, its volatility, and its bulk characteristics. The data presented below has been aggregated from verified chemical databases.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molar Mass	166.17 g/mol	[1]
Melting Point	119.0 - 120.5 °C	[1]
Boiling Point	294.6 ± 20.0 °C (Predicted)	[1]
Density	1.169 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	181.2 °C	[1]
Vapor Pressure	1.41E-05 mmHg at 25°C	[1]

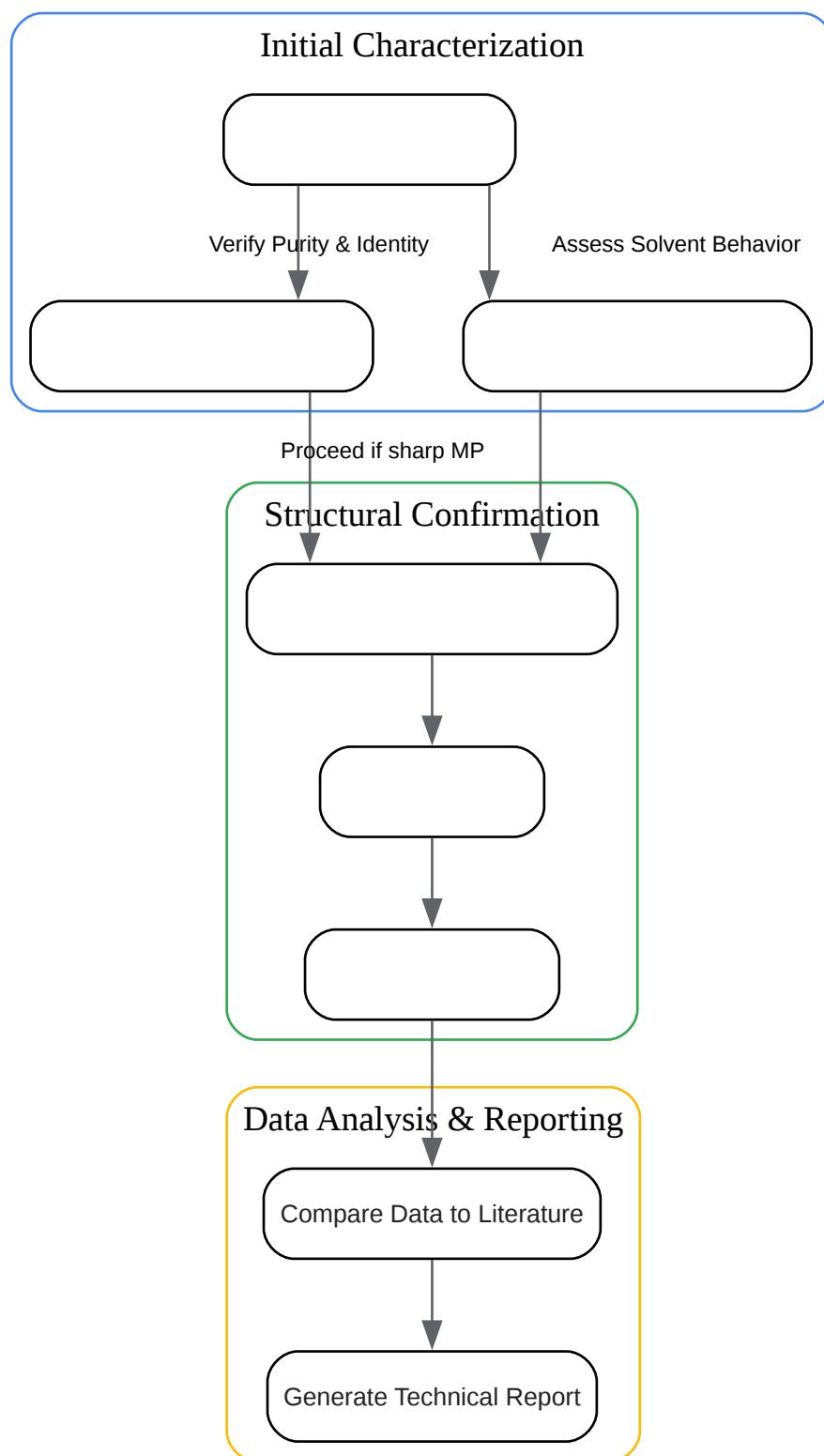
2. Solubility Profile

The solubility of **Methyl 3-hydroxy-4-methylbenzoate** is a critical parameter for its use in solution-phase reactions, purification by recrystallization, and formulation.

- High Solubility: The compound is readily soluble in ethanol and ether.[\[1\]](#)
- Slight Solubility: It exhibits slight solubility in acetone and chloroform.[\[1\]](#)
- Low Solubility: It is only slightly soluble in water.[\[1\]](#) This low aqueous solubility is typical for aromatic esters of this size that also possess a hydroxyl group capable of hydrogen bonding.

The interplay between the polar hydroxyl and ester groups and the nonpolar benzene ring and methyl group results in this mixed solubility profile, making solvent selection a key consideration in its handling and application.

3. Spectroscopic Characterization


Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like **Methyl 3-hydroxy-4-methylbenzoate**, techniques such as NMR, IR, and Mass Spectrometry are indispensable for confirming its identity and purity.[\[2\]](#)

Experimental Methodologies: A Practical Approach

To ensure scientific integrity, the physical properties listed above must be verifiable through standardized laboratory procedures. The following protocols are designed to be self-validating and reflect best practices in chemical research.

Workflow for Physical Property Determination

The following diagram outlines the logical flow for characterizing a purified solid compound like **Methyl 3-hydroxy-4-methylbenzoate**.

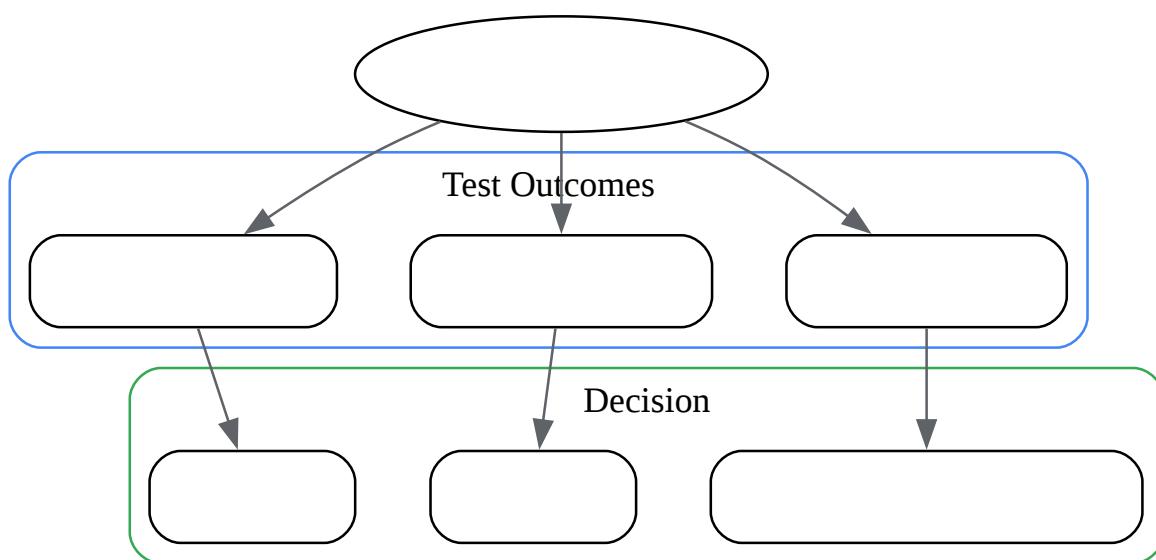
[Click to download full resolution via product page](#)

Caption: Workflow for the physical and spectral characterization of a solid compound.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a robust indicator of purity; a sharp melting range close to the literature value suggests a high-purity sample.

- Objective: To determine the melting range of **Methyl 3-hydroxy-4-methylbenzoate**.
- Materials: Digital melting point apparatus, capillary tubes (one end sealed), spatula, mortar and pestle, and a sample of the compound.
- Methodology:
 - Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
 - Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. A sample height of 2-3 mm is ideal.
 - Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
 - Accurate Measurement: For an accurate reading, set the starting temperature to about 20 °C below the expected melting point (approx. 100 °C). Set the heating ramp rate to a slow 1-2 °C per minute. A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an artificially wide or high melting range.
 - Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.


Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic way to confirm the compound's solubility profile.

- Objective: To qualitatively assess the solubility of **Methyl 3-hydroxy-4-methylbenzoate** in various solvents.
- Materials: Test tubes, vortex mixer, spatulas, sample compound, and a selection of solvents (e.g., deionized water, ethanol, ether, acetone, chloroform).
- Methodology:
 - Solvent Addition: Add approximately 1 mL of a chosen solvent to a clean, dry test tube.
 - Sample Addition: Add approximately 10 mg of the compound to the test tube. This corresponds to a concentration of roughly 10 mg/mL.
 - Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.
 - Observation: Visually inspect the solution against a contrasting background.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve at all.
 - Repeat: Repeat the process for each solvent to build a comprehensive solubility profile.

Solvent Selection Logic for Recrystallization

The solubility data is crucial for purification via recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. METHYL 3-HYDROXY-4-METHYLBENZOATE(3556-86-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [physical properties of Methyl 3-hydroxy-4-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044020#physical-properties-of-methyl-3-hydroxy-4-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com